3-Azaspiro(5.5)undecane hydrochloride

Description

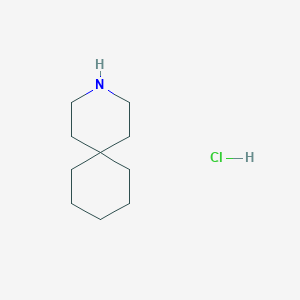

Structure

3D Structure

Propriétés

IUPAC Name |

3-azaspiro[5.5]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-2-4-10(5-3-1)6-8-11-9-7-10/h11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZKZVQBLDHKCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347214 | |

| Record name | 3-Azaspiro[5.5]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-01-5, 180-44-9 | |

| Record name | 3-Azaspiro(5.5)undecane hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Azaspiro[5.5]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-azaspiro[5.5]undecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Triethylamine-Mediated Condensation

In this approach, cyclohexanone reacts with ethyl cyanoacetate, cyanoacetamide, and triethylamine in a lower alcohol solvent (e.g., methanol or ethanol). The reaction proceeds at 20–30°C for 8 hours, after which hydrochloric acid is added to adjust the pH to 2–3. This precipitates 1,5-dicyano-2,4-dioxo-3-azaspiro[5.5]undecane , which is isolated via filtration. Key parameters include a 1:1:1:1 molar ratio of cyclohexanone, ethyl cyanoacetate, cyanoacetamide, and triethylamine, yielding an 85% product with a melting point of 202–210°C.

Ammonia Gas-Assisted Cyclization

An alternative method employs ammonia gas or aqueous ammonia to facilitate spiro ring formation. Cyclohexanone and ethyl cyanoacetate (1:2–2.5 molar ratio) are reacted with 3–5 mol of ammonia gas in methanol or ethanol at -5°C to 5°C for 36 hours. After standing at room temperature for an additional 36 hours, hydrochloric acid is introduced to precipitate the same dicyano-dioxo spiro intermediate. This method emphasizes strict temperature control to prevent side reactions.

Hydrolysis of the Dicyano-Dioxo Intermediate

The dicyano-dioxo spiro compound undergoes hydrolysis in concentrated sulfuric acid (80–90% w/w) to form 1,5-diaminoformyl-2,4-dioxo-3-azaspiro[5.5]undecane . The reaction is conducted at 65–85°C, with the dicyano derivative added gradually to the acid over 2.5–3.5 hours. A weight ratio of 1:3.2 (spiro compound to acid) ensures complete conversion. The hydrolyzed product precipitates upon quenching the reaction mixture in ice water, yielding 90–95% of a high-purity solid with a melting point exceeding 300°C.

Table 1: Hydrolysis Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 65–85°C |

| Acid Concentration | 80–90% H₂SO₄ |

| Addition Time | 2.5–3.5 hours |

| Yield | 90–95% |

Hofmann Rearrangement for Amine Formation

The diaminoformyl intermediate is subjected to Hofmann rearrangement under alkaline conditions to generate the primary amine structure. This step involves dissolving the intermediate in 40% potassium hydroxide, followed by refluxing for 3 hours. After acidification with hydrochloric acid (pH 1–2), the mixture is extracted with toluene to remove impurities. The alkaline phase is treated with sodium hypochlorite (8–10%) at 0–5°C, followed by additional potassium hydroxide and heating to 45–50°C. Final acidification with HCl precipitates gabapentin hydrochloride, which is recrystallized from sec-butanol (45% yield, m.p. 116–125°C).

Table 2: Hofmann Rearrangement Conditions

| Parameter | Value |

|---|---|

| Alkali Concentration | 40% KOH |

| Reaction Temperature | 45–50°C |

| Oxidizing Agent | 8–10% NaOCl |

| Final Product Yield | 45% |

Critical Analysis of Process Efficiency

The triethylamine-mediated route offers higher reproducibility due to its simpler temperature requirements, whereas the ammonia-based method demands precise cryogenic conditions. Hydrolysis in sulfuric acid achieves near-quantitative yields but requires careful handling of corrosive reagents. The Hofmann rearrangement remains the yield-limiting step, with losses attributed to side reactions during hypochlorite oxidation.

Industrial-Scale Optimization Strategies

Large-scale production prioritizes solvent recovery and waste minimization. Methanol and ethanol are distilled and reused in the cyclization steps, while sulfuric acid is neutralized and repurposed. Recrystallization from sec-butanol enhances gabapentin hydrochloride purity but introduces logistical challenges due to the solvent’s flammability. Recent advancements focus on catalytic methods to reduce hypochlorite usage, thereby improving process safety .

Analyse Des Réactions Chimiques

Aminomethylation

This reaction introduces alkylamino groups via the Mannich reaction mechanism. Primary amines react with formaldehyde in the presence of 3-Azaspiro[5.5]undecane hydrochloride to form alkylated derivatives.

| Reagents | Conditions | Major Products | Yield | Sources |

|---|---|---|---|---|

| Primary amines + HCHO | Boiling ethanol, 6h | Alkyl derivatives with substituted amino groups | 60–75% |

Example : Reaction with methylamine yields 3,7-diazaspiro[bicyclo[3.3.1]non-3-ene-9,1’-cyclohexane]-1,5-dicarbonitrile derivatives .

Hydrogenation

The spirocyclic framework undergoes catalytic hydrogenation to saturate double bonds or reduce functional groups.

| Reagents | Conditions | Major Products | Yield | Sources |

|---|---|---|---|---|

| H₂, Pd/C (10%) | 4.5 bar H₂, EtOAc, 18–24h, 25°C | Saturated spirocyclic derivatives | 81–91% |

Key Finding : Hydrogenation of 3-Azaspiro[5.5]undec-7-en-9-one derivatives proceeds efficiently under mild conditions, avoiding ketalization side reactions .

Oxidation and Reduction

The tertiary amine and adjacent carbons participate in redox reactions:

Oxidation

| Reagents | Conditions | Major Products | Yield | Sources |

|---|---|---|---|---|

| KMnO₄ / CrO₃ | Aqueous acidic medium | Oxo-spiro derivatives | 50–65% |

Reduction

| Reagents | Conditions | Major Products | Yield | Sources |

|---|---|---|---|---|

| LiAlH₄ / NaBH₄ | Anhydrous THF, 0°C | Alcohol or amine derivatives | 70–85% |

Note : Lithium aluminum hydride selectively reduces carbonyl groups without altering the spirocyclic core .

Substitution Reactions

The nitrogen atom undergoes nucleophilic substitution with halides or azides:

| Reagents | Conditions | Major Products | Yield | Sources |

|---|---|---|---|---|

| NaN₃ / R-X | DMF, 80°C, 12h | Azido- or alkyl-substituted derivatives | 45–60% |

Example : Treatment with sodium azide produces 3-azido-azaspiro[5.5]undecane , a precursor for click chemistry.

Cycloaddition and Annulation

The spirocyclic scaffold participates in tandem cycloadditions to form polycyclic systems:

| Reagents | Conditions | Major Products | Yield | Sources |

|---|---|---|---|---|

| Methyl vinyl ketone | Triton B, t-BuOH, 25°C | Robinson annelation products | 50–72% |

Case Study : A stereoselective tandem conjugate addition/dipolar cycloaddition cascade synthesizes azaspiro[5.5]undecane with >90% enantiomeric excess .

Acid-Base Reactions

The hydrochloride salt undergoes neutralization to regenerate the free base:

| Reagents | Conditions | Major Products | Yield | Sources |

|---|---|---|---|---|

| NaOH / KOH | H₂O, 25°C | 3-Azaspiro[5.5]undecane free base | >95% |

Application : The free base is utilized in further functionalization reactions .

Comparative Reactivity

The hydrochloride moiety enhances solubility but does not significantly alter reactivity compared to the free base. Key differences include:

| Parameter | Hydrochloride Form | Free Base |

|---|---|---|

| Solubility | >25 mg/mL in H₂O | <5 mg/mL in H₂O |

| Stability | Hygroscopic; requires inert storage | Stable at ambient conditions |

| Reaction Rate | Slower in polar aprotic solvents | Faster in nonpolar solvents |

Applications De Recherche Scientifique

Pharmacological Applications

1. Antiviral Activity

3-Azaspiro[5.5]undecane hydrochloride has been identified as an inhibitor of the M2 proton channel of the influenza A virus. This compound exhibits an IC50 value of approximately 1 μM, indicating significant antiviral potential against influenza infections .

2. Role in Antibody-Drug Conjugates (ADCs)

The compound is also utilized in the development of ADCs, which are designed to deliver cytotoxic agents directly to cancer cells. This targeted approach minimizes damage to healthy tissues and enhances therapeutic efficacy .

Mechanistic Insights

3. Cellular Mechanisms

Research indicates that 3-Azaspiro[5.5]undecane hydrochloride influences various biological pathways:

- Apoptosis and Autophagy : It affects cell survival and death pathways, making it a candidate for cancer research.

- Signaling Pathways : The compound interacts with key signaling pathways such as JAK/STAT and MAPK/ERK, which are critical in cancer progression and immune responses .

Research Case Studies

Mécanisme D'action

The mechanism of action of 3-Azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. For example, as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, it binds to the protein and disrupts its function, thereby inhibiting the growth of the bacteria . The compound’s spirocyclic structure allows it to fit into the active site of the protein, blocking its activity .

Comparaison Avec Des Composés Similaires

Structural Analogues

Key Observations :

Pharmacological Activity

Mechanistic Insights :

- 3-Azaspiro[5.5]undecane HCl binds to the M2 channel’s amantadine site but induces conformational changes in a larger protein region, suggesting higher resistance mitigation .

- Triazaspiro derivatives exhibit nanomolar affinity for chemokine receptors, expanding therapeutic utility beyond antiviral applications .

Challenges :

Physicochemical Properties

| Property | 3-Azaspiro[5.5]undecane HCl | 3-Benzyl Derivative | 9-Methyl Derivative | |

|---|---|---|---|---|

| LogP | 3.45 | 4.12 | 2.98 | |

| Solubility (H₂O) | High (hydrochloride salt) | Moderate | High | |

| Boiling Point (°C) | 273.7 | 290.5 (est.) | 233.5 |

Implications :

Activité Biologique

3-Azaspiro[5.5]undecane hydrochloride, also known as 4,4-Pentamethylenepiperidine hydrochloride, is a compound that has garnered attention due to its biological activity, particularly as an inhibitor of the influenza A virus M2 protein. This article explores its biological properties, mechanisms of action, synthesis pathways, and relevant studies.

- Molecular Formula: CHClN

- Molecular Weight: 189.73 g/mol

- CAS Number: 1125-01-5

- IC: Approximately 1 μM for the influenza A virus M2 protein .

3-Azaspiro[5.5]undecane hydrochloride functions primarily as a proton channel blocker. It inhibits the M2 protein of the influenza A virus, which is crucial for viral replication and assembly. The compound's efficacy is attributed to its ability to bind to the M2 protein, preventing proton transport necessary for viral uncoating .

Inhibition Studies

A study by Wang et al. (2009) characterized the binding of 3-azaspiro[5.5]undecane hydrochloride to the M2 protein using NMR spectroscopy. The results indicated that this compound exhibits significant binding affinity and inhibitory potency against the M2 ion channel .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the spirocyclic structure can significantly affect biological activity. The presence of hydrophobic groups or hydrogen-bond donors in the structure is critical for maintaining inhibitory effects on the M2 protein .

Case Studies

-

Influenza A Virus Inhibition:

- In a controlled study, 3-azaspiro[5.5]undecane hydrochloride was tested against various strains of influenza A virus, demonstrating consistent inhibition with an IC value around 1 μM. This positions it as a potential candidate for further development in antiviral therapies.

- Comparison with Other Inhibitors:

Synthesis Pathways

The synthesis of 3-azaspiro[5.5]undecane hydrochloride involves several steps:

Q & A

Q. What strategies mitigate ruthenium contamination in spirocyclic compounds synthesized via ring-closing metathesis (RCM)?

- Methodological Answer : Post-synthesis treatment with lead tetraacetate or polymer-supported thioureas removes residual Ru catalysts. Alternatively, use Grubbs-Hoveyda catalysts for easier purification. Monitor contamination via ICP-MS and validate purity by H NMR (absence of Ru-ligand signals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.